molecular formula C11H20BNO2 B11758225 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B11758225
M. Wt: 209.10 g/mol
InChI Key: BNHTVZDYGAHNOZ-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[310]hexane is a complex organic compound that features a boron atom within a dioxaborolane ring and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[31One common method includes the reaction of pinacolborane with an appropriate azabicyclohexane precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound .

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The azabicyclohexane moiety provides additional stability and reactivity to the compound .

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane: A simpler boron-containing compound used in similar reactions.

    Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.

    Catecholborane: Used in hydroboration reactions.

Uniqueness

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane is unique due to its combined dioxaborolane and azabicyclohexane structures, which provide enhanced reactivity and stability compared to simpler boron compounds .

Properties

Molecular Formula

C11H20BNO2

Molecular Weight

209.10 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H20BNO2/c1-9(2)10(3,4)15-12(14-9)11-5-8(11)6-13-7-11/h8,13H,5-7H2,1-4H3

InChI Key

BNHTVZDYGAHNOZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC2CNC3

Origin of Product

United States

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